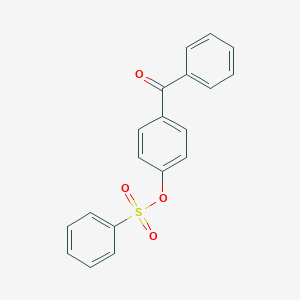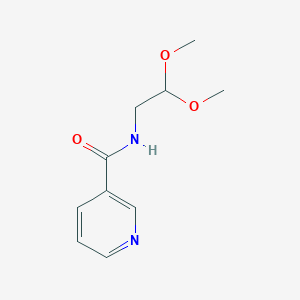![molecular formula C23H21NO5 B290635 4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)
4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate, also known as MMB or MMBC, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound belongs to the class of indole-derived synthetic cannabinoids and has been used for research purposes.
作用機序
4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate acts as a CB1 receptor agonist, which means that it binds to and activates this receptor. This leads to the activation of downstream signaling pathways, which can result in a variety of physiological and biochemical effects. The exact mechanism of action of 4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate is not fully understood, but it is thought to modulate the release of neurotransmitters such as dopamine, serotonin, and GABA.
Biochemical and Physiological Effects
4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate has been found to have a range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and produce catalepsy in animal models. 4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate has also been found to have anxiolytic and antinociceptive effects, which may have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate in lab experiments is its high affinity and selectivity for the CB1 receptor. This makes it a useful tool for studying the effects of synthetic cannabinoids on this receptor. However, one limitation is that 4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate has not been extensively studied in humans, and its effects on human physiology and behavior are not well understood.
将来の方向性
There are several future directions for research on 4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate. One area of interest is investigating its potential therapeutic applications, particularly in the treatment of anxiety and pain. Another direction is studying the effects of 4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate on other neurotransmitter systems, such as the glutamatergic and cholinergic systems. Additionally, further research is needed to fully understand the mechanism of action of 4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate and its effects on human physiology.
合成法
The synthesis of 4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This is then reacted with 4-amino-3-methylphenol to form 4-[(2-methoxybenzoyl)amino]-3-methylphenol. The final step involves the esterification of this compound with 2-methoxybenzoic acid to form 4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate.
科学的研究の応用
4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate has been used for scientific research purposes in the field of cannabinoid pharmacology. It has been found to have high affinity and selectivity for the CB1 receptor, which is the primary target of endogenous cannabinoids. 4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate has been used to study the effects of synthetic cannabinoids on the CB1 receptor and to investigate the potential therapeutic applications of these compounds.
特性
分子式 |
C23H21NO5 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
[4-[(2-methoxybenzoyl)amino]-3-methylphenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C23H21NO5/c1-15-14-16(29-23(26)18-9-5-7-11-21(18)28-3)12-13-19(15)24-22(25)17-8-4-6-10-20(17)27-2/h4-14H,1-3H3,(H,24,25) |
InChIキー |
ZPHQXPMOXFMYFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3OC |
正規SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)

![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
